

In-depth Technical Guide: ¹H NMR Analysis of Ethyl Pyrazole Acrylic Acid Derivatives

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Compound of Interest

Compound Name: *3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid*
CAS No.: 1613049-67-4
Cat. No.: B2845565

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Introduction & Pharmacological Relevance[1][2][3][4]

Ethyl pyrazole acrylic acid derivatives serve as critical scaffolds in modern drug discovery, particularly in the development of kinase inhibitors (e.g., JAK, Aurora kinase) and anti-inflammatory agents. The structural integrity of these molecules—specifically the geometry of the alkene linker and the regiochemistry of the pyrazole ring—is directly correlated with biological potency.

This guide provides a rigorous, self-validating protocol for the structural characterization of these derivatives using Proton Nuclear Magnetic Resonance (

¹H NMR). It moves beyond basic peak picking to address the specific analytical challenges of this scaffold: E/Z isomerism, annular tautomerism, and N-alkylation regioselectivity.

Structural Anatomy & Theoretical Shifts

To analyze the spectrum effectively, we dissect the molecule into three distinct magnetic zones.

The chemical shifts (

) provided below are typical for DMSO-

, the preferred solvent for these polar heterocycles.

Zone A: The Ethyl Ester Moiety

The ethyl group provides a high-confidence internal anchor for calibration and integration.

- Methyl (

):

1.20 – 1.35 ppm (Triplet,

Hz).

- Methylene (

):

4.10 – 4.25 ppm (Quartet,

Hz).

- Diagnostic Value: Integration of the quartet should be set to 2.00. Deviations here indicate solvent occlusion or impure samples.

Zone B: The Acrylic Linker (The Stereochemistry Check)

The acrylic moiety connects the pyrazole ring to the ester. The geometry of the double bond is the critical quality attribute (CQA).

- -Proton (adjacent to Carbonyl):

6.10 – 6.50 ppm (Doublet).

- -Proton (adjacent to Pyrazole):

7.30 – 7.80 ppm (Doublet).

- Coupling Constants ():
 - -isomer (Trans):
Hz (Thermodynamically favored).
 - -isomer (Cis):
Hz (Kinetic product or photo-isomer).

Zone C: The Pyrazole Core

The pyrazole ring presents the most complex analysis due to tautomerism and substitution patterns.

- C4-H (if unsubstituted):
6.30 – 6.60 ppm.
- C3/C5-H:
7.60 – 8.50 ppm.
- N-H (Exchangeable):
12.5 – 13.5 ppm. Broad singlet. Disappears with
shake.

Experimental Protocol

This protocol is designed to minimize relaxation artifacts and ensure accurate integration of the vinylic protons.

Sample Preparation

- Solvent:DMSO-
(99.9% D) is mandatory.

often leads to peak broadening of the pyrazole N-H and poor solubility of the acid derivatives.

- Concentration: Dissolve 5–8 mg of sample in 600

L of solvent.

- Note: Higher concentrations (>15 mg) can induce stacking interactions, shifting aromatic peaks upfield.

- Reference: Tetramethylsilane (TMS) internal standard (

0.00) or residual DMSO pentet (

2.50).

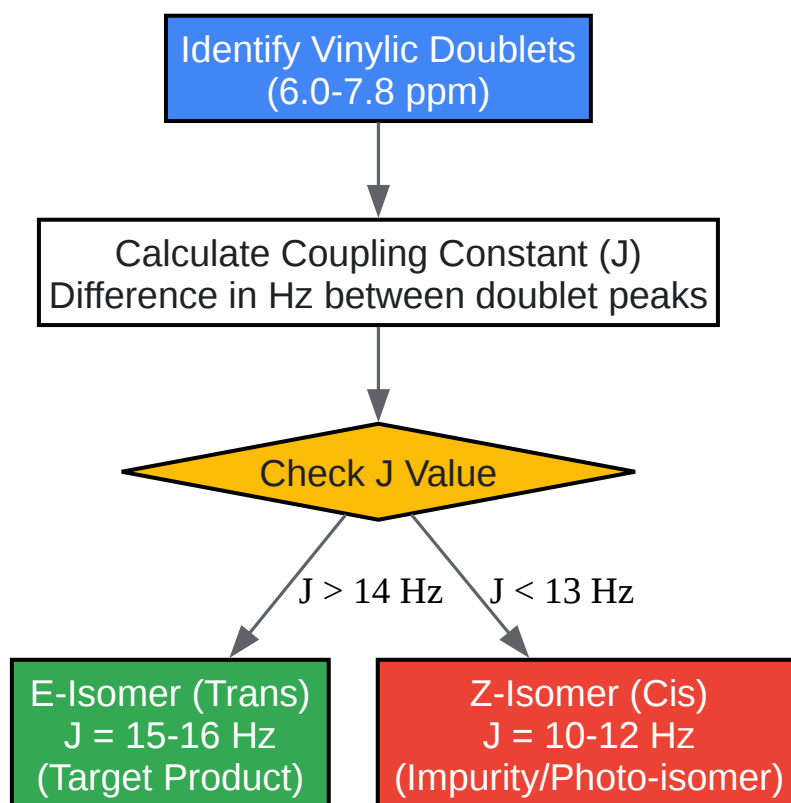
Acquisition Parameters (400–600 MHz Instrument)

Parameter	Setting	Rationale
Pulse Sequence	zg30 or zg	30° pulse angle ensures linear response for integration.
Relaxation Delay (D1)	5.0 seconds	Essential for full relaxation of vinylic protons (s).
Spectral Width (SW)	16 ppm (-1 to 15 ppm)	Captures broad downfield N-H / COOH protons.
Scans (NS)	16 – 64	Sufficient S/N ratio for >5 mg samples.
Temperature	298 K (25°C)	Standard.[1] Use 320 K if rotamers cause broadening.

Analytical Workflows (Logic & Visualization)

Workflow: Stereochemical Assignment (E vs Z)

The determination of the alkene geometry is binary and relies strictly on scalar coupling.



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Figure 1: Decision tree for assigning alkene stereochemistry based on scalar coupling constants.

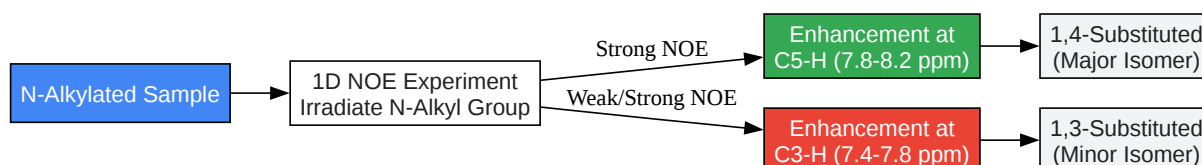
Workflow: Pyrazole Regioisomer Identification

When synthesizing these derivatives (e.g., via alkylation of a pyrazole), a mixture of N1- and N2-isomers often results. Distinguishing them requires analyzing the symmetry and NOE (Nuclear Overhauser Effect) interactions.

Scenario: Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)acrylate (N-alkylation).

- Symmetry Check:
 - N-Unsubstituted: Fast tautomerism makes C3-H and C5-H equivalent (broad singlet or averaged peak).
 - N-Substituted: Tautomerism is locked. C3-H and C5-H become magnetically distinct.

- C5-H: Adjacent to the N-alkyl group. Often shows a slightly broader linewidth due to quadrupolar coupling to Nitrogen or long-range coupling to the N-alkyl protons.
- C3-H: Sharper singlet/doublet.
- NOE Validation (The Gold Standard):
 - Irradiate the N-Ethyl methylene (4.2 ppm).
 - Observation:
 - NOE enhancement at C5-H (pyrazole)
Confirms N1-alkylation.
 - NOE enhancement at C3-H (pyrazole)
Confirms N2-alkylation (less common if steric bulk is high).



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Figure 2: NOE-based logic for distinguishing pyrazole regioisomers.

Summary Data Table

The following table summarizes the characteristic chemical shifts for Ethyl (2E)-3-(1H-pyrazol-4-yl)acrylate in DMSO-

Proton Assignment	Chemical Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)
N-H (Pyrazole)	13.10 – 13.50	Broad Singlet	1H	-
C5-H (Pyrazole)	8.00 – 8.30	Singlet (br)	1H	-
C3-H (Pyrazole)	7.60 – 7.90	Singlet (br)	1H	-
Vinyl -H	7.45 – 7.65	Doublet	1H	16.0 ()
Vinyl -H	6.25 – 6.45	Doublet	1H	16.0 ()
Ester -OCH -	4.15	Quartet	2H	7.1
Ester -CH	1.25	Triplet	3H	7.1

Note: If the pyrazole is N-unsubstituted, C3-H and C5-H may coalesce into a broad signal of integral 2H depending on temperature and water content.

Troubleshooting Common Anomalies

"Missing" Pyrazole Protons

Symptom: The N-H peak is absent, or C3/C5 protons are extremely broad. Cause: Fast proton exchange with trace water or solvent impurities. Solution:

- Dry the sample (lyophilize) and use a fresh ampoule of DMSO-
.
- Run the experiment at 320 K to accelerate exchange (sharpening the average peak) or 250 K to freeze the tautomers (resolving distinct peaks).

Water Peak Interference

Symptom: A large water peak at 3.33 ppm (DMSO) obscures the methylene signals or N-alkyl peaks. Solution:

- Use solvent suppression pulse sequences (e.g., zgesgp on Bruker systems).
- Warning: Ensure the suppression frequency does not attenuate the vinylic protons if they fall near the water signal (rare for this scaffold, but possible).

References

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